Clc1ccc(c(Cl)c1)-c2ccc(C=O)o2
. This compound can be synthesized through various methods involving the reaction of furan derivatives with chlorinated aromatic compounds. It falls under the category of aromatic carboxylic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 5-(2,4-Dichlorophenyl)-2-furoic acid typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and furan-2-carboxylic acid under acidic conditions.
In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency. This method allows for precise control over reaction parameters such as temperature and pressure, enhancing scalability.
The molecular structure of 5-(2,4-Dichlorophenyl)-2-furoic acid consists of:
5-(2,4-Dichlorophenyl)-2-furoic acid can engage in several chemical reactions:
Depending on the specific reagents and conditions used, oxidation may yield carboxylic acids while reduction may produce alcohols or other reduced forms.
5-(2,4-Dichlorophenyl)-2-furoic acid exhibits several notable physical and chemical properties:
5-(2,4-Dichlorophenyl)-2-furoic acid has various applications across different scientific fields:
This compound's unique structure and properties make it valuable in both research and industrial contexts, highlighting its significance in modern chemistry.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7